2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid
Description
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid (CAS: 1042725-25-6) is a sulfur-containing pyrazole derivative with the molecular formula C₇H₁₀N₂O₂S and an estimated molecular weight of 186.17 g/mol (calculated from structural analysis). The compound features a pyrazole core substituted with methyl groups at positions 3 and 5, a sulfanyl (thioether) group at position 4, and an acetic acid side chain. Its purity is typically ≥95%, as noted in commercial specifications.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-7(5(2)9-8-4)12-3-6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZILZAHTMWGUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrazole derivative with a suitable thiolating agent, such as thiourea or a thiol, in the presence of a base like sodium hydroxide.
Attachment of the Acetic Acid Moiety: The final step involves the reaction of the sulfanyl-substituted pyrazole with chloroacetic acid or its derivatives under basic conditions to yield 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides or sulfones, a key modification for tuning electronic properties:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 6–8 h in acetic acid | Sulfoxide derivative | 65–70% |
| mCPBA | 0°C → RT, 12 h in CH<sub>2</sub>Cl<sub>2</sub> | Sulfone derivative | 80–85% |
Key Findings :
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Oxidation selectivity depends on stoichiometry and reaction time. Excess H<sub>2</sub>O<sub>2</sub> drives sulfone formation but risks over-oxidation of the pyrazole ring.
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Sulfoxide derivatives show enhanced hydrogen-bonding capacity, relevant for enzyme inhibition studies.
Substitution Reactions
Nucleophilic substitution occurs at the pyrazole ring’s nitrogen or sulfur atoms:
2.1. Alkylation at Sulfur
The sulfanyl group reacts with alkyl halides to form thioethers:
| Substrate | Reagent | Product | Conditions |
|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF | Methylthioether derivative | 60°C, 4 h, 75% yield |
Mechanism :
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Base-mediated deprotonation of the sulfanyl group enhances nucleophilicity for S-alkylation.
2.2. Aromatic Substitution
Electrophilic substitution on the pyrazole ring occurs at the C-3/C-5 methyl groups under Friedel-Crafts conditions:
| Reagent | Product | Notes |
|---|---|---|
| AcCl/AlCl<sub>3</sub> | Acetylated pyrazole derivative | Limited regioselectivity observed |
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Esterification | SOCl<sub>2</sub>/ROH | Ethyl/methyl esters | 85–90% |
| Amidation | EDC/HOBt, RNH<sub>2</sub> | Primary/secondary amides | 70–80% |
Applications :
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Esters improve lipid solubility for membrane permeability studies.
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Amidation with bioactive amines generates targeted protease inhibitors.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Conditions | Product | Catalyst |
|---|---|---|
| PPA, 120°C, 3 h | Thiazolo[4,5-b]pyridine derivatives | Polyphosphoric acid |
Structural Confirmation :
Spectroscopic Characterization
Critical data for reaction monitoring:
| Technique | Key Signals |
|---|---|
| <sup>1</sup>H NMR | δ 2.29 (s, 6H, CH<sub>3</sub>), δ 3.75 (s, 2H, SCH<sub>2</sub>), δ 12.1 (br, 1H, COOH) |
| IR | 1695 cm<sup>−1</sup> (C=O), 2550 cm<sup>−1</sup> (S-H) |
Stability and Reactivity Trends
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pH Sensitivity : Degrades above pH 9 via hydrolysis of the sulfanyl-acetic acid linkage.
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Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures.
Scientific Research Applications
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the pyrazole ring can interact with various receptors and enzymes, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid is highlighted through comparisons with derivatives sharing the pyrazole-acetic acid scaffold but differing in substituents. Key compounds are summarized below:
Table 1: Comparative Analysis of Structural Analogs
Key Research Findings
Impact of Sulfur Substitution: The sulfanyl group in the target compound increases lipophilicity (predicted logP ~1.5) compared to the non-sulfur analog (C₇H₁₀N₂O₂, logP ~0.8). This enhances membrane permeability, a critical factor in drug design. In contrast, the sulfonyl group in {(3,5-Dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic Acid introduces higher polarity, favoring hydrogen bonding and aqueous solubility.
Steric and Electronic Effects: The adamantane-substituted derivative (C₁₄H₂₀N₄O₂) exhibits a 21% increase in molecular weight compared to the target compound, likely improving thermal stability but reducing solubility.
Synthetic and Application Considerations :
- The ≥95% purity of the target compound aligns with pharmaceutical intermediate standards, whereas adamantane-containing analogs may require specialized purification due to steric hindrance.
- Sulfur oxidation states (sulfanyl vs. sulfonyl) dictate reactivity: sulfanyl groups are prone to oxidation, while sulfonyl derivatives are more stable but less nucleophilic.
Biological Activity
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid (CAS No. 1042725-25-6) is a compound that has gained attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and research findings.
- Molecular Formula : C7H10N2O2S
- Molecular Weight : 186.23 g/mol
- Boiling Point : 387.4 ± 42.0 °C (predicted)
- Density : 1.36 ± 0.1 g/cm³ (predicted)
- pKa : 3.53 ± 0.10 (predicted) .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid. The compound demonstrated significant activity against multiple pathogens.
Research Findings
A study reported the minimum inhibitory concentration (MIC) values for several derivatives, with some exhibiting MICs as low as 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. The compound also showed a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid | 0.22 - 0.25 | Not specified | Significant |
| Ciprofloxacin | Not specified | Not specified | Moderate |
Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that certain pyrazole compounds exhibit cytotoxic effects on various cancer cell lines.
Case Study
A study focused on the anticancer activity of pyrazole derivatives indicated that compounds similar to 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid inhibited cell proliferation in cancer cell lines with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and dihydrofolate reductase (DHFR) inhibition .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been documented in several studies, highlighting their potential as therapeutic agents.
The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes associated with inflammation pathways. This suggests that the compound may be beneficial in treating inflammatory diseases.
Safety and Toxicology
Hemolytic activity studies revealed that the compound exhibits low toxicity, with hemolytic activity percentages ranging from 3.23% to 15.22%, indicating a favorable safety profile compared to Triton X-100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
